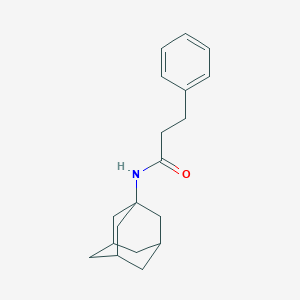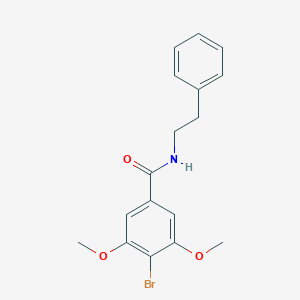
N-(1-adamantyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-3-phenylpropanamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACPD is a white crystalline solid that belongs to the class of adamantane derivatives. It has a molecular formula of C20H25NO and a molecular weight of 295.42 g/mol.
Wirkmechanismus
N-(1-adamantyl)-3-phenylpropanamide acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission in the central nervous system. This compound binds to the extracellular domain of mGluRs, leading to the activation of intracellular signaling pathways that modulate synaptic transmission. This compound has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are critical for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on synaptic transmission, this compound has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage. This compound has been shown to have anti-inflammatory effects and to modulate immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-adamantyl)-3-phenylpropanamide for lab experiments is its potency as an mGluR agonist. This compound has been shown to be more potent than other mGluR agonists such as L-AP4 and L-SOP. This compound also has a long half-life, which makes it suitable for in vivo experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
For the study of N-(1-adamantyl)-3-phenylpropanamide include the development of analogs with improved solubility and potency, investigation of its therapeutic potential for neurological disorders, and exploration of its role in modulating immune system function and inflammation.
Synthesemethoden
The synthesis of N-(1-adamantyl)-3-phenylpropanamide involves the reaction between 1-adamantanecarboxylic acid and phenylpropanolamine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The overall yield of this compound synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-3-phenylpropanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of neuroscience. This compound is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission in the central nervous system. This compound has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
Molekularformel |
C19H25NO |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(1-adamantyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H25NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
InChI-Schlüssel |
QDEQULPHSODLKC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
